トロピン

概要

説明

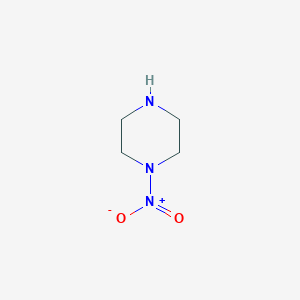

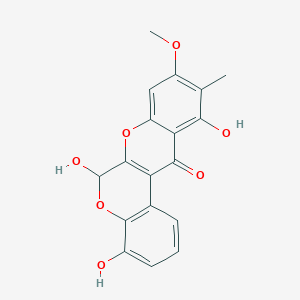

Pseudotropine (3β-tropanol, ψ-tropine, 3-pseudotropanol, or PTO) is a derivative of tropane and an isomer of tropine . It can be found in the Coca plant along with several other alkaloids .

Synthesis Analysis

Pseudotropine is a precursor of calystegine biosynthesis while tropine is used to produce scopolamine . Tropine is assumed to undergo condensation with activated ®-phenyllactate (phenyllactyl-CoA), which delivers the third ring intermediate to littorine .Molecular Structure Analysis

The molecular formula of Pseudotropine is C8H15NO . It belongs to the class of organic compounds known as tropane alkaloids, which are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .Chemical Reactions Analysis

Pseudotropine is involved in the biosynthesis of diverse N-demethylated modified tropane alkaloids . Two cytochrome P450s catalyze N-demethylation and ring-hydroxylation reactions within the early steps of this biosynthesis .Physical and Chemical Properties Analysis

Pseudotropine has a molar mass of 141.214 g·mol−1 . More detailed physical and chemical properties can be found in its Certificate of Analysis .科学的研究の応用

トロピン系イオン液体のエステル化触媒作用

エステル化触媒作用のために、トロピン系官能化酸性イオン液体(FAIL)が合成されています。これらの新しいイオン液体はアスピリンの合成において優れた性能を示し、88.7%という印象的な収率と90.8%の選択性を達成しています。 特に、p-トルエンスルホン酸アニオンと対になったN-(3-プロパンスルホン酸)トロピンカチオン([Trps][OTs])は、エステル化反応に理想的なグリーン溶媒として役立ち、現在の触媒を置き換える可能性があります .

薬学および農業におけるトロパンアルカロイド

トロピンを含むトロパンアルカロイドは、医学と農業において重要な役割を果たしています。これらの窒素含有化合物は、さまざまな植物種、特にナス科植物に含まれています。注目すべき例としては、アトロピン(ラセミ体ヒヨスチアミン)とスコポラミンがあり、これらは臨床的に重要な抗コリン剤および抗けいれん薬です。 さらに、ナス科植物の中には、カルステギンと呼ばれる修飾トロパンアルカロイドを蓄積するものがあり、代謝性疾患の治療に有効な可能性があります .

バイオテクノロジーの進歩とエンジニアリングによる生産

プソイドトロピンを含むトロパンアルカロイドの生合成を理解することは、バイオテクノロジーの進歩に不可欠です。メタボロミクス主導の研究により、プソイドトロピン依存性生合成に関与するシトクロムP450酵素が特定されています。これらの酵素は、N-脱メチル化反応と環水酸化反応を触媒し、修飾トロパンアルカロイドの多様性に貢献しています。 このような知識は、これらの貴重な化合物のエンジニアリングされた生産戦略に役立ちます .

アトロピン(トロピン由来)の薬学への応用

トロピンから誘導されたアトロピンは、さまざまな治療上の用途があります。

- 眼科: アトロピンは、瞳孔の散大(瞳孔散大)と調節麻痺を引き起こします。 また、健常な眼をペナルティ化することによって弱視の治療にも使用されます .

潜在的なバイオテクノロジー介入

研究者は、トロパンアルカロイドに関するin vitro介入を探求しています。これらの化合物は民族薬理学的に重要であり、潜在的な治療上の利点を提供する可能性があります。 たとえば、プソイドトロピンから誘導されたカルステギンは、グリコシダーゼ阻害特性を示し、代謝性疾患の治療に役立つ可能性があります .

合成類似化合物

トロパンアルカロイドの合成類似体、例えばトロペイン、トロピセトロン、ベンゾトロピン、ホマトロピンは、臨床応用されています。 これらの化合物は、その薬理作用について調査されてきました .

作用機序

Target of Action

Tropine, also known as 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol or Pseudotropine, primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system .

Mode of Action

Tropine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system . This interaction with its targets leads to changes in the body’s “rest and digest” activities .

Biochemical Pathways

The biosynthesis of Tropine is best documented on the molecular genetic and biochemical level from solanaceous species . The biosynthesis involves several enzymes and biochemical pathways, with gaps in the knowledge of enzyme structure-function relationships and how they influence Tropine biosynthesis . The biosynthesis of Tropine has been the subject of study for over a century due to its potent pharmacological activities .

Pharmacokinetics

Tropine is well absorbed orally and significant levels are found in the central nervous system within 30-60 minutes . It has a wide volume of distribution and two phases of elimination: a rapid phase with a half-life of 2 hours and a slow phase with a half-life of 13 hours . Much of the drug is destroyed by enzymatic hydrolysis, particularly in the liver, and between 13 to 50% is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Tropine’s action are primarily due to its antagonistic effect on muscarinic receptors . This results in the inhibition of the parasympathetic nervous system, affecting various body functions such as pupil dilation and the treatment of anticholinergic poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tropine . For instance, the presence of associated weeds in food can lead to the emergence of Tropine . Furthermore, seasonal variability and other environmental factors can influence the production of Tropine in plants . Therefore, it’s crucial for food safety authorities to work with farmers and food business operators to prevent the spreading of invasive weeds and to increase awareness .

Safety and Hazards

生化学分析

Biochemical Properties

Tropine is a heterocyclic alcohol and an amine . It plays a significant role in biochemical reactions, particularly as a precursor in the biosynthesis of tropane alkaloids . It interacts with various enzymes and proteins, contributing to the wide distribution of tropane alkaloids in the Solanaceae family .

Cellular Effects

Tropine and its derivatives have potent anticholinergic activity, blocking the action of the neurotransmitter acetylcholine in the central and peripheral nervous system by binding to muscarinic receptors . This influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tropine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is involved in enzyme inhibition or activation, contributing to its central role in the nervous system .

Temporal Effects in Laboratory Settings

The effects of Tropine can change over time in laboratory settings . Information on Tropine’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Tropine vary with different dosages in animal models . High doses can lead to toxic or adverse effects, while lower doses are used for their anticholinergic properties .

Metabolic Pathways

Tropine is involved in several metabolic pathways, interacting with enzymes and cofactors . It is a key intermediate in the biosynthesis of tropane alkaloids, contributing to metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Tropine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is likely that specific targeting signals or post-translational modifications direct Tropine to specific compartments or organelles

特性

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOMWAPJJPNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859224 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tropine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-97-7, 120-29-6, 7432-10-2 | |

| Record name | Pseudotropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B131144.png)

![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)

![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)